Optimized Lipophilicity: LogP 2.81 for 4-Methoxy-N-(2-methylbenzyl)benzamide vs. LogP 3.27 for Unsubstituted N-(2-methylbenzyl)benzamide
The introduction of a para-methoxy group onto the benzoyl ring of the core N-(2-methylbenzyl)benzamide scaffold significantly reduces lipophilicity. The calculated partition coefficient (LogP) for 4-methoxy-N-(2-methylbenzyl)benzamide is 2.81, compared to 3.27 for the unsubstituted analog N-(2-methylbenzyl)benzamide . This difference of 0.46 LogP units translates to a nearly three-fold reduction in lipophilicity, which is critical for optimizing aqueous solubility and reducing non-specific binding in biological assays.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.81 |
| Comparator Or Baseline | N-(2-methylbenzyl)benzamide, LogP 3.27 |
| Quantified Difference | ΔLogP = -0.46 (Target compound is less lipophilic) |
| Conditions | Calculated values based on molecular structure; no specific assay conditions apply. |
Why This Matters
This lower LogP value suggests improved aqueous solubility and a potentially more favorable ADME profile, making it a preferable scaffold for lead optimization in drug discovery compared to its more lipophilic, unsubstituted analog .
